molecular formula C3H5Rb B14435232 prop-1-ene;rubidium(1+) CAS No. 76217-03-3

prop-1-ene;rubidium(1+)

Cat. No.: B14435232
CAS No.: 76217-03-3
M. Wt: 126.54 g/mol
InChI Key: VXELLTUDHXZXTO-UHFFFAOYSA-N
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Description

Prop-1-ene;rubidium(1+) is a compound that combines the organic molecule prop-1-ene (also known as propene) with the alkali metal rubidium in its +1 oxidation state. Prop-1-ene is an unsaturated hydrocarbon with the chemical formula CH₃CH=CH₂, characterized by a double bond between the first and second carbon atoms. Rubidium is a highly reactive metal, known for its vigorous reactions with water and air.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-1-ene;rubidium(1+) typically involves the reaction of prop-1-ene with rubidium metal. This reaction can be carried out under controlled conditions to prevent the highly reactive rubidium from causing unwanted side reactions. The reaction is usually performed in an inert atmosphere, such as argon or nitrogen, to avoid the formation of rubidium oxides or hydroxides.

Industrial Production Methods

Industrial production of prop-1-ene;rubidium(1+) is not common due to the highly reactive nature of rubidium. prop-1-ene itself is produced on a large scale through the steam cracking of hydrocarbons, such as propane and butane. Rubidium is typically obtained through the reduction of rubidium chloride with calcium or through the electrolysis of rubidium chloride.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Rubidium in prop-1-ene;rubidium(1+) can undergo oxidation to form rubidium oxide (Rb₂O) or rubidium superoxide (RbO₂) when exposed to oxygen.

    Reduction: Prop-1-ene can be reduced to propane (CH₃CH₂CH₃) using hydrogen gas in the presence of a catalyst.

    Substitution: Prop-1-ene can undergo halogenation reactions, such as bromination, to form 1-bromo-2-propene (CH₂BrCH=CH₂).

Common Reagents and Conditions

    Oxidation: Oxygen or air, typically at elevated temperatures.

    Reduction: Hydrogen gas with a metal catalyst, such as palladium or platinum.

    Substitution: Halogens like bromine (Br₂) or chlorine (Cl₂), often in the presence of light or a radical initiator.

Major Products

    Oxidation: Rubidium oxide (Rb₂O), rubidium superoxide (RbO₂).

    Reduction: Propane (CH₃CH₂CH₃).

    Substitution: 1-bromo-2-propene (CH₂BrCH=CH₂).

Scientific Research Applications

Prop-1-ene;rubidium(1+) has several applications in scientific research:

    Chemistry: Used in studies of alkali metal-organic compound interactions and reactivity.

    Biology: Investigated for its potential effects on biological systems, although its high reactivity limits its direct use.

    Medicine: Limited applications due to the reactivity of rubidium, but prop-1-ene derivatives are studied for their potential therapeutic properties.

    Industry: Prop-1-ene is a key intermediate in the production of polypropylene, a widely used plastic. Rubidium compounds are used in specialty glass and electronics.

Mechanism of Action

The mechanism of action of prop-1-ene;rubidium(1+) involves the interaction of the double bond in prop-1-ene with the highly reactive rubidium ion. Rubidium can donate electrons to the double bond, leading to various chemical transformations. The exact molecular targets and pathways depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Prop-1-ene (Propene): An unsaturated hydrocarbon with similar reactivity in terms of addition reactions.

    Rubidium Compounds: Rubidium chloride (RbCl), rubidium hydroxide (RbOH), and rubidium oxide (Rb₂O) are common rubidium compounds with different reactivities.

Uniqueness

Prop-1-ene;rubidium(1+) is unique due to the combination of an organic molecule with a highly reactive alkali metal

Properties

CAS No.

76217-03-3

Molecular Formula

C3H5Rb

Molecular Weight

126.54 g/mol

IUPAC Name

prop-1-ene;rubidium(1+)

InChI

InChI=1S/C3H5.Rb/c1-3-2;/h3H,1-2H2;/q-1;+1

InChI Key

VXELLTUDHXZXTO-UHFFFAOYSA-N

Canonical SMILES

[CH2-]C=C.[Rb+]

Origin of Product

United States

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